molecular formula C9H14N2O B14836711 2-(Aminomethyl)-4-(dimethylamino)phenol

2-(Aminomethyl)-4-(dimethylamino)phenol

Cat. No.: B14836711
M. Wt: 166.22 g/mol
InChI Key: PLNARIWYVJMLFV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(dimethylamino)phenol (CAS 1243371-95-0) is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This phenolic derivative features both an aminomethyl (-CH2NH2) and a dimethylamino (-N(CH3)2) functional group, making it a multifunctional molecule of interest in chemical synthesis and materials research. While specific pharmacological or toxicological studies on this exact compound are limited in public sources, its structure suggests potential as a key intermediate or building block in organic and medicinal chemistry. Researchers may explore its use in the synthesis of more complex molecules, such as Schiff base ligands, given the reactive primary amine group . Compounds with similar phenolic and aminomethyl substituents are investigated in various fields, including the development of epoxy resin curing agents and catalysts , as well as in the synthesis of metal complexes for catalytic or materials science applications . This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(aminomethyl)-4-(dimethylamino)phenol

InChI

InChI=1S/C9H14N2O/c1-11(2)8-3-4-9(12)7(5-8)6-10/h3-5,12H,6,10H2,1-2H3

InChI Key

PLNARIWYVJMLFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)O)CN

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethyl 4 Dimethylamino Phenol and Analogous Phenolic Mannich Bases

Mannich Reaction Pathways for Aminomethylation and Dimethylaminomethylation of Phenols

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (in this case, a phenol), formaldehyde (B43269), and a primary or secondary amine. oarjbp.comwikipedia.org This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, and in the case of phenols, it leads to the formation of aminomethylated derivatives. oarjbp.comacs.org

Condensation Reactions Involving Phenol (B47542), Formaldehyde, and Amines

The fundamental mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the amine with formaldehyde. wikipedia.orgadichemistry.com The phenol, being an electron-rich aromatic system, then acts as a nucleophile and attacks the iminium ion in an electrophilic aromatic substitution reaction. acs.org This typically occurs at the ortho and para positions relative to the hydroxyl group, which are activated by the electron-donating nature of the hydroxyl group. acs.org

The choice of amine is crucial as it determines the nature of the aminomethyl group introduced. For the synthesis of a tertiary aminomethyl group, such as a dimethylaminomethyl group, a secondary amine like dimethylamine (B145610) is used. researchgate.net To introduce a primary aminomethyl group, ammonia (B1221849) or a primary amine can be utilized. adichemistry.com

A general representation of the Mannich reaction with a phenol is depicted below:

Figure 1: General Scheme of the Mannich Reaction on Phenol General Mannich Reaction on Phenol > This image is a placeholder and is not a real representation of the reaction.

Table 1: Examples of Phenolic Mannich Bases Synthesized via Condensation Reactions

Phenol SubstrateAmineProduct(s)Reference(s)
PhenolDimethylamine2-[(Dimethylamino)methyl]phenol, 4-[(Dimethylamino)methyl]phenol, and 2,6-Bis[(dimethylamino)methyl]phenol acs.org
p-CresolMorpholine2,6-Bis(morpholinomethyl)-p-cresol acs.org
EugenolDimethylamine4-Allyl-6-(dimethylamino)methyl-2-methoxyphenol scitepress.org
3-AcetamidophenolDimethylamine5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol google.com

Catalytic Approaches in Mannich Base Synthesis

To improve the efficiency and selectivity of the Mannich reaction, various catalytic systems have been explored. These catalysts can influence the reaction rate and, more importantly, the regioselectivity of the aminomethylation.

Copper catalysts have been shown to be effective in promoting the ortho-selective aminomethylation of phenols. semanticscholar.orgnih.govnih.gov Copper(II) catalyzed cross-dehydrogenative coupling reactions between phenols and aniline (B41778) derivatives have been reported to yield ortho-aminomethylated products with high selectivity. semanticscholar.orgnih.gov While the specific use of copper(I) chloride for the synthesis of 2-(Aminomethyl)-4-(dimethylamino)phenol is not extensively detailed in the literature, copper salts, in general, act as efficient Lewis acids in Mannich-type reactions, facilitating the formation of the electrophilic iminium ion and potentially coordinating with the phenolic hydroxyl group to direct the substitution to the ortho position. semanticscholar.orgnih.gov

The synthesis of bis-Mannich bases, where two aminomethyl groups are introduced onto the phenolic ring, is a well-established process. acs.orgnih.gov This is typically achieved by using a molar excess of formaldehyde and the amine. acs.org The formation of bis-adducts is common in phenols that have both ortho and para positions available for substitution. acs.org For instance, the reaction of phenol with formaldehyde and dimethylamine can yield 2,6-bis(dimethylaminomethyl)phenol. nih.gov The term "bisamine-based synthetic routes" in this context generally refers to the introduction of two identical amino groups. The synthesis of a phenol with two different amino groups, such as in this compound, would require a more nuanced, stepwise approach.

Strategies for Selective Introduction of Primary Aminomethyl and Tertiary Dimethylamino Groups

The direct, one-pot synthesis of this compound is challenging due to the difficulty in controlling the simultaneous and selective introduction of two different amines. A more feasible approach involves a stepwise synthesis, starting with a phenol that already contains one of the desired functionalities.

A plausible synthetic route would commence with 4-(dimethylamino)phenol (B184034) as the starting material. The existing dimethylamino group at the para position directs the subsequent electrophilic substitution to the ortho position. The introduction of the primary aminomethyl group can then be achieved through a modified Mannich reaction or a related synthetic transformation.

One potential strategy involves the use of a protected form of ammonia, such as hexamethylenetetramine (the Duff reaction) or by employing a reagent like N-(hydroxymethyl)phthalimide. The latter approach is analogous to the Gabriel synthesis of primary amines. byjus.comlibretexts.org The N-(hydroxymethyl)phthalimide would react with 4-(dimethylamino)phenol under acidic conditions to introduce a phthalimidomethyl group at the ortho position. Subsequent hydrazinolysis or acidic hydrolysis of the phthalimide (B116566) group would then yield the desired primary aminomethyl functionality. byjus.comlibretexts.org

An alternative stepwise strategy could involve the ortho-formylation of 4-(dimethylamino)phenol to produce 2-hydroxy-5-(dimethylamino)benzaldehyde. researchgate.net This can be achieved using various formylating agents, such as paraformaldehyde with a MgCl2-Et3N base system. researchgate.net The resulting aldehyde can then be converted to the primary amine via reductive amination.

Table 2: Proposed Stepwise Synthesis of this compound

StepStarting MaterialReagentsIntermediate/ProductKey TransformationReference(s)
14-(Dimethylamino)phenol1. N-(Hydroxymethyl)phthalimide, H+ 2. Hydrazine hydrateThis compoundOrtho-phthalimidomethylation followed by deprotection byjus.comlibretexts.org (by analogy)
14-(Dimethylamino)phenolParaformaldehyde, MgCl2, Et3N2-Hydroxy-5-(dimethylamino)benzaldehydeOrtho-formylation researchgate.net (by analogy)
22-Hydroxy-5-(dimethylamino)benzaldehydeNH3, H2, Catalyst (e.g., Pd/C)This compoundReductive amination researchgate.net (by analogy)

Derivatization and Functionalization Reactions of Aminophenol Precursors

The derivatization of aminophenol precursors is a key strategy for the synthesis of complex phenolic Mannich bases. In the context of synthesizing this compound, the starting material, 4-(dimethylamino)phenol, is itself a derivatized aminophenol.

Further functionalization of phenolic Mannich bases can lead to a variety of derivatives with diverse applications. For example, the primary amino group of the target compound could be further alkylated or acylated to introduce different functionalities. The phenolic hydroxyl group can also be a site for further reactions, such as etherification or esterification, provided that the amino groups are suitably protected. The hydrogenolysis of the dimethylamino group in ortho-phenolic Mannich bases to a methyl group has also been reported, highlighting a potential pathway for further derivatization. google.com

The synthesis and subsequent reactions of bis-Mannich bases also offer routes to more complex structures. For instance, the reaction of a bis-Mannich base can lead to the formation of heterocyclic systems or polymers. nih.gov These derivatization and functionalization reactions underscore the versatility of aminophenol precursors and their Mannich base derivatives in organic synthesis.

Schiff Base Formation and Subsequent Reduction for Aminoalkyl Phenols

A prevalent and effective method for synthesizing aminoalkyl phenols is through a two-step process involving the formation of a Schiff base (or imine) followed by its chemical reduction. This process, often referred to as reductive amination, provides a controlled way to introduce an aminoalkyl moiety onto a phenolic structure. masterorganicchemistry.com

The initial step is the condensation reaction between a primary amine and an aldehyde or ketone. orientjchem.org In the context of synthesizing phenolic Mannich base analogs, this typically involves reacting a substituted aminophenol with an appropriate aldehyde. nih.gov The reaction forms a C=N double bond, characteristic of an imine or Schiff base. masterorganicchemistry.com

Following the formation of the imine intermediate, a reducing agent is introduced to convert the C=N bond to a C-N single bond, yielding the final secondary amine product. orientjchem.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is often favored as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com This one-pot reaction strategy is efficient, often resulting in good to excellent yields of the desired N-alkylated aminophenol. umich.eduresearchgate.net

This methodology is highly versatile, allowing for the synthesis of a wide array of substituted aminoalkyl phenols by varying the starting aminophenol and aldehyde reactants.

Table 1: Examples of Aminoalkyl Phenol Synthesis via Schiff Base Reduction

Starting Aminophenol Aldehyde Reducing Agent Product Yield (%) Reference
2-Aminophenol (B121084) Benzaldehyde Sodium Borohydride 2-(Benzylamino)phenol 98.3 umich.edu
2-Aminophenol Anisaldehyde Sodium Borohydride 2-((4-Methoxybenzyl)amino)phenol 94.5 umich.edu
2-Aminophenol 4-Chlorobenzaldehyde Sodium Borohydride 2-((4-Chlorobenzyl)amino)phenol 89.1 umich.edu
4-Aminophenol (B1666318) Benzaldehyde Sodium Borohydride 4-(Benzylamino)phenol 96.7 umich.edu

Alkylation and Acylation Reactions on Related Aminophenols

Direct alkylation and acylation of aminophenols represent another key synthetic approach. However, these reactions can present challenges regarding selectivity, as aminophenols possess two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). umich.edu Direct alkylation with alkyl halides can often lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, necessitating complex purification steps. umich.edugoogle.com

To achieve selective N-alkylation, a common strategy involves the temporary protection of the more acidic hydroxyl group. For example, the amino group can be protected by converting it into a Schiff base with benzaldehyde. This allows for the selective alkylation of the hydroxyl group. Subsequent hydrolysis of the Schiff base and the protecting group on the hydroxyl function yields the desired N-alkylated product. umich.eduresearchgate.net Phase transfer catalysis has also been employed to achieve highly selective mono-O-alkylation of p-aminophenol under mild, solvent-free conditions. tandfonline.com

Acylation reactions, on the other hand, are typically more selective towards the more nucleophilic amino group. Reagents like acetic anhydride (B1165640) or acetyl chloride are commonly used to introduce an acetyl group onto the nitrogen atom of an aminophenol. phlox.or.idlibretexts.org This reaction is fundamental in the synthesis of compounds like paracetamol (N-acetyl-p-aminophenol) from p-aminophenol. phlox.or.idlibretexts.orggoogle.com The reaction is often catalyzed by acid and proceeds by the nucleophilic attack of the amino group's nitrogen on the carbonyl carbon of the acylating agent. researchgate.net Enzymatic catalysis, using lipases, has also been explored for the chemoselective N-acetylation of aminophenols, offering an alternative under milder conditions. acs.org

Table 2: Examples of Selective Alkylation and Acylation of Aminophenols

Starting Aminophenol Reagent Reaction Type Product Yield (%) Reference
p-Aminophenol Acetic Anhydride Acylation N-(4-hydroxyphenyl)acetamide (Paracetamol) 59.5 phlox.or.id
2-Aminophenol Vinyl Acetate Acylation (Enzymatic) N-(2-hydroxyphenyl)acetamide 67.9 acs.org
p-Aminophenol n-Butyl Bromide O-Alkylation (PTC) 4-Butoxyaniline 90 tandfonline.com
2-Aminophenol (as Schiff Base) Benzyl Bromide O-Alkylation 2-(Benzyloxy)aniline 94.2 umich.edu

Despite a comprehensive search for experimental data on the chemical compound "this compound," the specific spectroscopic and structural characterization information required to fulfill the detailed article outline is not available in publicly accessible scientific literature and chemical databases. Generating a scientifically accurate and thorough article as per the user's strict instructions is therefore not possible.

The user's request demanded a focused article on "this compound," structured around an advanced spectroscopic and structural characterization outline. This included sections on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral analysis, and confirmation of substituent positions and hydrogen bonding.

Mass Spectrometry (MS): Molecular weight and fragmentation analysis.

Infrared (IR) Spectroscopy: Functional group identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of electronic transitions.

X-ray Crystallography: Determination of the solid-state molecular structure.

Extensive searches were conducted to locate primary scientific papers, database entries, or spectral libraries containing this specific information. While data for related aminophenol derivatives, such as 2-((Dimethylamino)methyl)phenol, 4-(Dimethylamino)phenol, and various other isomers and substituted phenols, are available, no source could be found that provides the experimental data for the exact molecule of interest, "this compound."

To adhere to the strict instructions of focusing solely on the requested compound and not introducing information from other molecules, the article cannot be written. Extrapolating data from related compounds would not provide a scientifically accurate characterization of "this compound" and would violate the core requirements of the prompt.

Therefore, the lack of specific, verifiable experimental data for "this compound" prevents the generation of the requested scientific article.

Advanced Spectroscopic and Structural Characterization of Aminophenol Derivatives

X-ray Crystallography for Solid-State Molecular Structures

Crystal System and Unit Cell Parameter Determination

Detailed crystallographic data, including the crystal system and unit cell parameters for 2-(Aminomethyl)-4-(dimethylamino)phenol, have not been reported in the publicly accessible scientific literature. The determination of these parameters requires single-crystal X-ray diffraction analysis, a technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.

For related aminophenol compounds, a variety of crystal systems have been observed. For instance, the crystal structure of 2-((4-methylphenylamino)methyl)phenol has been reported to be in the triclinic system. In another example, a derivative, 2-methoxy-5-((phenylamino)methyl)phenol, crystallizes in the monoclinic system. The specific crystal system and unit cell dimensions for this compound would be dependent on the packing of the molecules in the solid state, which is governed by intermolecular forces.

Table 1: Illustrative Crystal System Data for Related Aminophenol Derivatives

Compound NameCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)
2-((4-methylphenylamino)methyl)phenolTriclinic5.7617.89112.73489.4078.9186.61
2-methoxy-5-((phenylamino)methyl)phenolMonoclinicData not specifiedData not specifiedData not specified90Data not specified90

This table is provided for illustrative purposes to show the type of data that would be determined from single-crystal X-ray diffraction. The data for 2-((4-methylphenylamino)methyl)phenol is sourced from crystallographic studies of related compounds.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound contains several functional groups capable of participating in both intermolecular and intramolecular interactions, primarily through hydrogen bonding. The phenolic hydroxyl group (-OH), the primary amine of the aminomethyl group (-CH₂NH₂), and the tertiary amine of the dimethylamino group (-N(CH₃)₂) are all potential sites for such interactions.

Intramolecular hydrogen bonding is a possibility between the phenolic hydroxyl group and the nitrogen atom of the adjacent aminomethyl group. This type of interaction is common in ortho-substituted phenols and can influence the conformation of the molecule. Studies on related compounds, such as 2-(substituted amino-)methyl-4-acetamidophenol, have demonstrated the presence of intramolecular hydrogen bonds.

Intermolecular hydrogen bonds are also expected to play a significant role in the crystal packing of this compound. The hydrogen bond donors are the hydroxyl group and the primary amine, while the hydrogen bond acceptors include the oxygen of the hydroxyl group and the nitrogen atoms of both the primary and tertiary amines. These interactions would link neighboring molecules, forming a stable three-dimensional network. For example, in the crystal structure of 2-((4-chlorophenylamino)methyl)phenol, intermolecular O—H···N and N—H···O hydrogen bonds create a ring motif that contributes to the stability of the crystal lattice.

Table 2: Potential Hydrogen Bonding Interactions in this compound

Interaction TypeDonorAcceptor
IntramolecularPhenolic -OHAminomethyl -N
IntermolecularPhenolic -OHPhenolic -O (of another molecule)
Phenolic -OHAminomethyl -N (of another molecule)
Phenolic -OHDimethylamino -N (of another molecule)
Aminomethyl -NH₂Phenolic -O (of another molecule)
Aminomethyl -NH₂Aminomethyl -N (of another molecule)
Aminomethyl -NH₂Dimethylamino -N (of another molecule)

This table outlines the plausible hydrogen bonding interactions based on the functional groups present in the molecule.

Theoretical and Computational Chemistry Studies of Aminophenol Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

The first step in any computational analysis is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For 2-(Aminomethyl)-4-(dimethylamino)phenol, the geometry is largely defined by the planar benzene (B151609) ring.

A key structural feature in ortho-aminophenol derivatives is the potential for intramolecular hydrogen bonding. nih.gov In the target molecule, a hydrogen bond is expected to form between the hydrogen atom of the phenolic hydroxyl group and the nitrogen atom of the adjacent aminomethyl group. This interaction would lead to the formation of a stable six-membered ring, significantly influencing the molecule's conformation and properties. nih.gov DFT calculations on similar Schiff base derivatives of 2-aminophenol (B121084) have confirmed the stability imparted by such intramolecular hydrogen bonds. nih.gov

The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. Based on studies of related molecules like 4-(Dimethylamino) Benzaldehyde, the bond lengths within the aromatic ring would show slight deviations from a perfect hexagon, influenced by the strong electron-donating effects of the hydroxyl and dimethylamino groups. conicet.gov.ar

Table 1: Representative Optimized Geometrical Parameters from Analogous Systems

Note: This table presents typical bond lengths from DFT calculations on related aromatic compounds to illustrate expected values. Specific values for the target compound require a dedicated calculation.

BondTypical Bond Length (Å)Analogous Compound Source
C-C (aromatic)1.38 - 1.414-(Dimethylamino) Benzaldehyde conicet.gov.ar
C-O (phenol)~1.372-aminophenol researchgate.net
C-N (dimethylamino)~1.384-(Dimethylamino) Benzaldehyde conicet.gov.ar
C-N (aminomethyl)~1.46General Amines
O-H (phenol)~0.972-aminophenol researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. joaquinbarroso.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. joaquinbarroso.comschrodinger.com

For this compound, both the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are strong electron-donating groups. This electronic push increases the energy of the HOMO, which is expected to be delocalized across the π-system of the benzene ring and the lone pairs of the oxygen and nitrogen atoms. Consequently, the HOMO-LUMO gap is predicted to be relatively small, indicating a molecule that can be easily excited.

DFT studies on simple aminophenols and 4-(Dimethylamino) Benzaldehyde provide valuable comparative data. conicet.gov.arresearchgate.net The addition of electron-donating groups consistently raises the HOMO energy and decreases the energy gap, enhancing reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Gaps for Aminophenol Systems (DFT/B3LYP)

Note: These values are from different studies on analogous systems and are presented for comparative purposes.

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Source
2-Aminophenol-4.86-0.574.29 researchgate.net
4-Aminophenol (B1666318)-4.700.254.95 researchgate.net
4-(Dimethylamino) Benzaldehyde-5.59-1.274.32 conicet.gov.ar

Given that this compound possesses multiple electron-donating groups, its HOMO-LUMO gap is expected to be in a similar or even lower range, signifying a chemically reactive and electronically active molecule.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It plots the electrostatic potential onto the electron density surface, with colors indicating different potential values. wolfram.com Typically, red signifies regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.comrsc.org

For this compound, the MEP map would highlight several key features:

Negative Regions (Red): The most intense negative potential would be located around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the dimethylamino and aminomethyl groups would also exhibit negative potential, making them potential sites for protonation or interaction with electrophiles. researchgate.net

Positive Regions (Blue): The hydrogen atom of the hydroxyl group would be the most positive region, identifying it as the primary site for hydrogen bonding and deprotonation.

Aromatic Ring: The π-system of the benzene ring, enriched by the electron-donating substituents, would likely show a moderately negative potential above and below the plane, making it susceptible to electrophilic aromatic substitution. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction. researchgate.net

In this compound, NBO analysis would reveal significant hyperconjugative interactions that contribute to its stability. Key interactions would include:

π -> π interactions:* Delocalization within the benzene ring.

LP -> π interactions:* The most significant delocalizations would involve the lone pair (LP) orbitals of the phenolic oxygen and the two nitrogen atoms donating electron density into the antibonding π* orbitals of the aromatic ring. This charge transfer is responsible for the strong activating effect of these groups.

LP -> σ interactions:* Intramolecular hydrogen bonding between the phenolic -OH and the aminomethyl nitrogen would be evident as a strong interaction between the nitrogen's lone pair and the antibonding σ* orbital of the O-H bond.

Studies on similar molecules like 4-(Dimethylamino) Benzaldehyde show large stabilization energies for the delocalization of the nitrogen lone pair into the ring's π-system, confirming the powerful resonance effect. conicet.gov.ar

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.net This allows for the study of the dynamic behavior of this compound, particularly its interactions with a solvent, such as water.

An MD simulation could be used to investigate:

Conformational Dynamics: How the molecule flexes and changes shape at a given temperature, including the dynamics of the intramolecular hydrogen bond, which may break and reform over time.

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute. Water molecules would be expected to form strong hydrogen bonds with the phenolic hydroxyl group and the amino groups.

Diffusion and Transport Properties: How the molecule moves within a solution.

MD simulations are crucial for understanding how a molecule behaves in a realistic biological or chemical environment, which is rarely static. mdpi.com

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret and verify experimental data. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For the target compound, characteristic peaks would include the O-H stretching frequency of the phenol (B47542) (broadened and shifted to lower wavenumber if involved in hydrogen bonding), N-H stretches from the aminomethyl group, C-H stretches (aromatic and aliphatic), and C-N and C-O stretching vibrations. scielo.org.za Comparing the calculated spectrum with an experimental one helps confirm the structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations would predict distinct signals for the aromatic protons (influenced by their position relative to the activating groups), the protons of the methyl and methylene (B1212753) groups, and the labile O-H and N-H protons. Similarly, distinct peaks would be predicted for each unique carbon atom in the molecule. mdpi.comnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. nih.gov Due to the strong electron-donating substituents, this compound is expected to have strong absorption bands in the UV or even visible region, corresponding to π -> π* transitions. conicet.gov.ar The calculated maximum absorption wavelength (λmax) would be a key parameter to compare with experimental measurements. The small HOMO-LUMO gap is consistent with absorption at a longer wavelength. researchgate.net

Studies on Reactivity Descriptors and Non-Linear Optical (NLO) Properties

Theoretical and computational chemistry studies offer profound insights into the intrinsic properties of molecules, predicting their reactivity and potential for applications in materials science. For aminophenol systems, including derivatives like this compound, Density Functional Theory (DFT) is a powerful tool to investigate their electronic structure and predict behavior. These studies focus on two key areas: reactivity descriptors, which explain the chemical behavior of the molecule, and non-linear optical (NLO) properties, which are crucial for optoelectronic applications.

Reactivity Descriptors

Global reactivity descriptors are calculated to understand the stability and reactivity of molecules. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. rjpn.orgnih.gov

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (IP + EA) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (IP - EA) / 2). A higher hardness value indicates greater stability. rjpn.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher tendency to react.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). rjpn.org

Computational studies on simpler aminophenol systems, such as 2-aminophenol, provide a framework for understanding the reactivity of more complex derivatives. For instance, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been used to determine these parameters for phenol and its derivatives. rjpn.org

Table 1: Calculated Reactivity Descriptors for Phenol and 2-Aminophenol

Data sourced from a DFT B3LYP/6-311G(d,p) study. rjpn.org

From these illustrative data, 2-aminophenol is shown to be more reactive than phenol, as indicated by its smaller energy gap and lower hardness. rjpn.org The presence of both electron-donating amino (-NH2) and dimethylamino (-N(CH3)2) groups in "this compound" would be expected to further increase the HOMO energy and decrease the HOMO-LUMO gap, enhancing its reactivity compared to simpler aminophenols.

Non-Linear Optical (NLO) Properties

Non-linear optical materials are of great interest for applications in optical data storage, signal processing, and telecommunications. nih.gov Organic molecules with π-conjugated systems, particularly those with electron-donating and electron-withdrawing groups, can exhibit significant NLO responses. analis.com.my The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β). mdpi.com

Computational methods are essential for predicting the NLO properties of new molecules. DFT calculations can determine the components of the polarizability and hyperpolarizability tensors. The average polarizability <α> and the total first hyperpolarizability (βtot) are calculated using the following equations:

<α> = (αxx + αyy + αzz) / 3

βtot = (βx² + βy² + βz²)1/2 where βi = βixx + βiyy + βizz

A high βtot value is indicative of a strong NLO response. nih.gov This is often associated with a small HOMO-LUMO gap, which facilitates intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule upon excitation. nih.gov

For aminophenol systems, the hydroxyl (-OH) and amino (-NH2 or its derivatives) groups act as electron donors, while the phenyl ring serves as a π-conjugated bridge. The specific arrangement of these groups in "this compound" suggests potential for ICT and, consequently, NLO activity. Theoretical studies on similar donor-π-acceptor molecules have shown that increasing the electron-donating strength of the donor group or extending the π-conjugation can significantly enhance the hyperpolarizability.

To provide context, theoretical studies of other organic NLO materials often use urea (B33335) as a reference. mdpi.com For example, the calculated first hyperpolarizability (β) of some Schiff base ligands derived from aminophenols can be many times greater than that of urea, indicating their potential as efficient NLO materials. mdpi.com

Table 2: Illustrative NLO Properties of a Reference Compound (Urea)

Note: These are representative values for urea, a standard reference molecule in NLO studies. The actual values for aminophenol derivatives would require specific calculations.

While specific computational data for "this compound" is not available in the cited literature, the principles derived from studies of related aminophenols and other NLO-active organic molecules strongly suggest that it would possess interesting reactivity and potential NLO properties worthy of further theoretical investigation. nih.govmdpi.com

Catalytic Applications of Phenolic Amines and Their Metal Complexes

Role as Catalysts and Accelerators in Polymerization Reactions

The unique structural features of phenolic amines make them highly effective in promoting polymerization reactions. The tertiary amine functionality can initiate anionic polymerization or act as a Lewis base to activate reactants, while the phenolic hydroxyl group can participate in or accelerate curing mechanisms through hydrogen bonding or by acting as a co-catalyst.

Phenolic amines are widely utilized as accelerators and curing agents in epoxy resin systems. The tertiary amine component is particularly effective in catalyzing the curing process. For instance, analogs like 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30) are well-known accelerators for epoxy resin formulations cured with agents such as maleic anhydride (B1165640). researchgate.net The addition of DMP-30 can lower the apparent activation energy of the curing system, thereby reducing the reaction temperature without altering the fundamental curing mechanism. researchgate.net The catalytic action involves the tertiary amine groups activating the anhydride, which facilitates the cross-linking and curing of the epoxy resin. researchgate.net

These compounds can also act as initiators for the anionic homopolymerization of epoxy monomers. semanticscholar.org In this process, the Lewis base (tertiary amine) initiates the reaction by opening the epoxy ring, generating an alkoxide anion which then propagates the polymerization chain. wiley-vch.de While traditional tertiary amines can lead to slow reaction rates and short polymer chains, more complex phenolic amines can enhance polymerization efficiency. researchgate.net The presence of the phenolic group can accelerate the curing, especially at low temperatures, leading to harder and more durable materials. justia.com For example, combinations of phenolic accelerators like DMP-30 with other agents can achieve rapid curing and high hardness in epoxy coatings. justia.com

Table 1: Effect of DMP-30 Concentration on Activation Energy of Epoxy/Anhydride System

DMP-30 (wt%)Activation Energy (kJ/mol) - Kissinger MethodActivation Energy (kJ/mol) - Ozawa Method
0.575.378.1
1.069.472.3
1.564.767.8
2.061.564.6
Data synthesized from findings on the effect of DMP-30 on the curing kinetics of epoxy resin/maleic anhydride systems. researchgate.net

In polyurethane chemistry, tertiary amines are crucial catalysts that influence both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). ekb.egtri-iso.com Phenolic amines can act as effective catalysts in these systems. The choice of amine catalyst is critical for balancing these reactions to achieve the desired foam properties. ekb.egresearchgate.net While many simple tertiary amines are used, the structure of phenolic amines can offer unique activity profiles.

A key reaction in the production of rigid polyurethane and polyisocyanurate foams is the trimerization of isocyanates to form a stable isocyanurate ring. This reaction enhances the thermal stability and flame retardancy of the final polymer. Specific catalysts are required to promote this reaction efficiently. researchgate.net Quaternary ammonium (B1175870) salts derived from phenolic compounds are useful as catalysts for producing polyisocyanurates. google.com The catalytic mechanism often involves the formation of a transition complex between the isocyanate and the catalyst, which facilitates the cyclotrimerization. researchgate.net While the direct catalytic role of "2-(Aminomethyl)-4-(dimethylamino)phenol" in this specific reaction is not extensively detailed, its structural motifs are consistent with compounds known to be active in polyurethane catalysis.

Application in Deoxydehydration (DODH) Reactions

Deoxydehydration (DODH) is a critical reaction for converting biomass-derived polyols (compounds with multiple hydroxyl groups) into valuable olefins, which are key building blocks for fuels and chemicals. rsc.orgtum.dersc.org This process involves the removal of two adjacent hydroxyl groups from a molecule. Rhenium complexes have emerged as particularly effective catalysts for this transformation, and phenolic amine ligands play a significant role in modulating their activity and stability. researchgate.netuu.nl

Rhenium complexes featuring phenolic amine ligands serve as highly active precatalysts for the DODH of biomass-derived diols and polyols. researchgate.net A notable example is a tricarbonylrhenium complex with a 2,4-di-tert-butyl-6-(((2-(dimethylamino)ethyl)(methyl)amino)methyl)phenolate ligand. researchgate.net This complex effectively catalyzes the DODH of various polyols using a secondary alcohol like 3-octanol (B1198278) as both a reductant and a solvent under aerobic conditions. researchgate.net The aerobic conditions are thought to generate the active high-valent rhenium species in situ. researchgate.net

These catalytic systems demonstrate high efficiency for converting substrates like glycerol (B35011) and erythritol (B158007) into allyl alcohol and butadiene, respectively. researchgate.netnih.gov The design of the ligand is crucial; for example, electron-rich cyclopentadienyl (B1206354) ligands on trioxo-rhenium complexes have been shown to stabilize the high-valent rhenium center, preventing over-reduction and catalyst decomposition, leading to high turnover numbers. nih.gov The use of phenolic amine ligands similarly helps to create a stable and highly active catalytic species for the efficient conversion of renewable feedstocks. researchgate.net

Table 2: Rhenium-Catalyzed DODH of Biomass-Derived Polyols

PrecatalystSubstrateReductantProductSelectivity/Yield
L4Re(CO)3¹Erythritol3-OctanolButadieneHigh selectivity researchgate.net
L4Re(CO)3¹Sugar Substrates3-Octanol2-VinylfuranPreferential formation researchgate.net
CpttReO₃²Glycerol3-OctanolAllyl AlcoholNear quantitative conversion nih.gov
CpttReO₃²Mucic Acid3-OctanolMuconates75% yield nih.gov
¹L4Re(CO)3 = tricarbonylrhenium 2,4-di-tert-butyl-6-(((2-(dimethylamino)ethyl)(methyl)amino)methyl)phenolate. researchgate.net
²CpttReO₃ = 1,3-di-tert-butylcyclopentadienyl trioxo-rhenium. nih.gov

The mechanism of DODH catalyzed by high-valent oxo-rhenium complexes is a subject of detailed study. researchgate.netbook-of-abstracts.com The general pathway is believed to involve the formation of a rhenium(V)-glycolate intermediate through the reaction of the active rhenium(VII) catalyst with the vicinal diol substrate. researchgate.net This intermediate then undergoes a retro-[2+2] cycloaddition (olefin extrusion) to release the olefin product and a rhenium(VII)-dioxo species. The sacrificial reductant, often a secondary alcohol, is then required to reduce the rhenium(VII) species back to the active catalytic state, completing the cycle. uu.nlnih.gov

The phenolic amine ligand plays a crucial role in stabilizing the various oxidation states of rhenium throughout the catalytic cycle. The specific structure of the ligand can influence the selectivity of the reaction. For instance, the catalytic system using the tricarbonylrhenium phenolate (B1203915) complex shows a low tendency for the isomerization of the resulting olefin products. researchgate.net This suggests that the active species formed is distinct from those generated by other rhenium-trioxo catalysts. researchgate.net Mechanistic studies, including computational DFT analysis, on related rhenium-catalyzed alcohol dehydrations indicate the involvement of proton transfers and carbenium ion intermediates, highlighting the complexity of these transformations. nih.gov

General Catalytic Activity in Organic Transformations

Beyond their roles in polymerization and biomass conversion, phenolic amines and their derivatives exhibit catalytic activity in a range of other organic transformations. The combination of a Lewis basic amine and a phenolic hydroxyl group allows these molecules to function as effective catalysts in reactions requiring base catalysis or bifunctional activation.

For example, derivatives of 2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol have been studied in the context of generating o-quinone methide intermediates. researchgate.net These highly reactive intermediates can then participate in various cascade reactions and cycloadditions to synthesize complex heterocyclic systems like chromenes. researchgate.net The phenolic Mannich base acts as a precursor that, upon thermolysis, generates the intermediate in situ. researchgate.net The catalytic activity of related aminophenol structures is also harnessed in the synthesis of various derivatives. While not a direct catalytic application of the parent compound, 4-dimethylaminophenol can be used as a reactant in catalyst-facilitated reactions, such as the cyclization with o-phenylenediamine (B120857) to form phenazine (B1670421) derivatives. researcher.life Furthermore, the structural elements of phenolic amines are found in ligands used for other transition-metal-catalyzed reactions, such as the rhodium-catalyzed amination of phenols, demonstrating the broad utility of this compound class in modern synthetic chemistry. researchgate.net

Advanced Applications in Materials Science

Development of New Polymers and Resins

Phenolic compounds are foundational to the production of various resins and polymers due to their ability to undergo polymerization and form robust networks. mdpi.comnih.gov The specific functionalities on 2-(Aminomethyl)-4-(dimethylamino)phenol allow for its incorporation into high-performance polymer systems, such as polybenzoxazines and other thermosetting resins.

The primary application of aminomethylated phenols in polymer science is as precursors for benzoxazine (B1645224) monomers. Benzoxazines are a class of heterocyclic compounds typically synthesized through a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). mdpi.comkpi.uadigitallibrarynasampe.org Although this compound contains a secondary amine in its aminomethyl group, its phenolic structure makes it a candidate for reactions to form polymer backbones. For instance, it can react with aldehydes and other difunctional or trifunctional amines to create complex polybenzoxazine precursors. metu.edu.tr

Upon heating, these benzoxazine monomers undergo a catalyst-free, ring-opening polymerization, creating a highly cross-linked polybenzoxazine network. mdpi.comkpi.ua This process is advantageous as it does not release volatile byproducts, leading to near-zero volumetric shrinkage during curing. The resulting polybenzoxazine resins are known for their high thermal stability, excellent mechanical properties, and high char yields. kpi.uadigitallibrarynasampe.org The general synthesis of such polymers often involves reacting the phenolic compound with formaldehyde (or its polymer, paraformaldehyde) and an amine in a one-pot synthesis. rsc.orggoogle.com This versatility allows the compound to serve as a fundamental building block for creating durable thermosetting materials.

The incorporation of this compound into a polymer matrix allows for the precise tailoring of the material's final properties. The distinct functional groups on the monomer each contribute to the polymer's performance characteristics.

Conductivity: The presence of the dimethylamino group, a tertiary amine, introduces sites that can enhance electrical conductivity. While polymers are typically insulators, those with conjugated systems or specific functional groups can become conductive upon "doping". mdpi.com The nitrogen atoms in the polymer derived from this monomer can be oxidized or protonated, creating charge carriers (polarons and bipolarons) that facilitate the movement of electrons along the polymer chain. mdpi.com A study on a polyphenol containing a dimethylamino group reported that its electrical conductivity increased by a factor of 10¹⁰ after doping with iodine, reaching 7 x 10⁻² S/cm. aksaray.edu.trresearchgate.net This demonstrates the significant potential for creating semiconducting materials by incorporating this monomer.

Reactivity: The phenolic hydroxyl group and the secondary amine provide reactive sites for post-polymerization modification. nih.gov These sites can be used to graft other molecules onto the polymer backbone, attach cross-linking agents, or initiate other chemical transformations. This inherent reactivity allows for the development of functional polymers with specific capabilities, such as the ability to chelate metal ions or bind to biological molecules. The amine groups, in particular, provide an opportunity for salt formation, which can increase water solubility and bioavailability in certain applications.

Functional GroupInfluence on Polymer PropertyMechanism
Dimethylamino GroupEnhanced Electrical ConductivityForms charge carriers (polarons/bipolarons) upon doping, facilitating electron transport. mdpi.comaksaray.edu.tr
Phenolic Hydroxyl GroupIncreased Reactivity & AdhesionProvides sites for hydrogen bonding, cross-linking, and grafting reactions. nih.gov
Aminomethyl GroupImproved Flexibility & ReactivityIntroduces a flexible linkage in the polymer backbone and a secondary amine for further functionalization.
Aromatic RingHigh Thermal StabilityContributes to a rigid polymer backbone that resists thermal degradation. kpi.uaresearchgate.net

Fabrication of Anion Exchange Membranes

Anion Exchange Membranes (AEMs) are critical components in electrochemical devices like fuel cells and water electrolyzers, as they selectively transport anions while blocking cations. researchgate.netacs.org The synthesis of AEMs requires a polymer backbone with covalently attached, positively charged functional groups.

The structure of this compound is well-suited for creating AEMs. After polymerization, the tertiary dimethylamino group and the secondary amine of the aminomethyl group can be converted into quaternary ammonium (B1175870) cations through a process called quaternization (e.g., reaction with an alkyl halide). This process introduces fixed positive charges into the polymer matrix. These cationic sites attract and facilitate the transport of anions, such as hydroxide (B78521) ions (OH⁻). acs.orgmdpi.com

Phenol-based resins have been successfully functionalized to create AEMs with good thermal stability and ionic conductivity. researchgate.net The use of monomers with pre-existing amine functionalities simplifies the manufacturing process. A polymer derived from this compound could be dissolved and cast into a thin film, which is then quaternized to produce the final AEM. The performance of such membranes, including their ion conductivity and stability in alkaline environments, is a critical area of research for advancing AEM technology. acs.orgxmu.edu.cn

Synthesis of Specialized Materials (e.g., Water-Soluble Metal Phthalocyanines)

Phthalocyanines (Pcs) are large, aromatic macrocycles with extensive applications as dyes, pigments, and photosensitizers in medicine and materials science. nih.govnih.gov However, unsubstituted metal phthalocyanines (MPcs) are notoriously insoluble in water and most organic solvents, which limits their utility. researchgate.netjchemrev.com

Introducing functional groups onto the periphery of the phthalocyanine (B1677752) ring is a common strategy to enhance solubility and tailor properties. The synthesis of substituted phthalocyanines typically begins with a substituted phthalonitrile (B49051) derivative, which then undergoes a metal-templated cyclotetramerization reaction. nih.govrsc.org

This compound can serve as a precursor to create such a functionalized phthalonitrile. The phenolic hydroxyl group can be reacted with a phthalonitrile bearing a suitable leaving group (e.g., a nitro- or halo-substituent) to form an ether linkage. The resulting phthalonitrile, now functionalized with the aminomethyl-dimethylamino-phenyl moiety, can be used to synthesize a novel phthalocyanine.

Investigations in Chemical Biology Research

DNA Interaction Studies of Schiff Base Derivatives

The interaction of small molecules with DNA is a fundamental area of research with implications for the development of new therapeutic agents. researchgate.net Schiff base derivatives of aminophenols, particularly their metal complexes, have been shown to interact with DNA. acs.org These interactions are typically non-covalent and can occur through mechanisms such as intercalation, groove binding, or electrostatic interactions. researchgate.net

Studies on transition metal complexes of Schiff bases derived from 2-aminophenol (B121084) have demonstrated that these complexes can bind to calf thymus DNA (CT-DNA), primarily through an intercalation mode. acs.org The binding of these complexes to DNA can lead to changes in the DNA structure and potentially interfere with DNA replication and transcription processes. Gel electrophoresis studies have further shown that some of these metal complexes can induce cleavage of plasmid DNA. acs.org

DNA Interaction of Aminophenol Schiff Base Derivatives
CompoundDNA TypeBinding ModeReference
Co(II), Ni(II), Cu(II), and Zn(II) complexes of a 2-aminophenol Schiff baseCalf Thymus DNA (CT-DNA)Intercalation acs.org
4-Aminophenol (B1666318) Schiff base derivatives (S-1, S-2, S-3, S-5)Human DNAHyperchromism observed (indicative of interaction) researchgate.netunipa.it
4-Aminophenol Schiff base derivative (S-4)Human DNAHypochromic effect observed (indicative of interaction) researchgate.netunipa.it

Development of Fluorescent Probes for Metal Ion Detection

The development of fluorescent probes for the selective detection of metal ions is an active area of research due to their potential applications in environmental monitoring and biological imaging. The aminomethylation of phenolic substrates is a known strategy for creating chemosensors for metal ions. The core structure of 2-(Aminomethyl)-4-(dimethylamino)phenol, with its phenolic hydroxyl and aminomethyl groups in close proximity, provides a suitable framework for the coordination of metal ions.

Interaction of such aminomethylated phenolic compounds with certain metal ions can lead to changes in their photophysical properties, such as absorption and fluorescence spectra. For instance, the binding of Al³⁺ has been shown to enhance fluorescence, while Cu²⁺ can act as a fluorescence quencher for some aminomethylated derivatives. This "off-on" or "on-off" signaling mechanism is a key principle in the design of fluorescent probes.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes for Diverse Substitutions

The future synthesis of derivatives based on 2-(aminomethyl)-4-(dimethylamino)phenol will likely focus on creating a broad library of analogues with diverse functionalities. The classic Mannich reaction, involving a phenol (B47542), formaldehyde (B43269), and a secondary amine, serves as the foundational route. wikipedia.orggoogle.com However, future research should pivot towards more advanced and sustainable synthetic strategies.

Key research directions include:

Combinatorial Synthesis: Expanding the scope of the Mannich reaction by employing a wider array of substituted phenols, alternative aldehydes, and various primary or secondary amines. This approach would generate a diverse library of compounds for high-throughput screening in materials science and medicinal chemistry.

Green Chemistry Approaches: Developing eco-friendly synthetic protocols, such as solvent-free reactions or the use of infrared irradiation, can improve efficiency and reduce environmental impact.

Post-Synthesis Modification: Functionalizing the core molecule after its initial synthesis. This could involve reactions targeting the phenolic hydroxyl group (e.g., etherification, esterification) or the amino groups to introduce new properties.

Advanced Methodologies: Exploring novel catalytic systems, such as metal-free dehydrogenative coupling reactions, could provide alternative pathways to construct the core aminophenol structure or its analogues, potentially allowing for functional group tolerance that is unattainable with traditional methods. beilstein-journals.orgresearchgate.net

Table 1: Potential Synthetic Modifications and Their Rationale
Synthetic ApproachReactant VariationDesired Outcome/Application
Mannich Reaction Substituted Phenols (e.g., alkyl, halogenated)Modulate electronic properties and lipophilicity for biological studies.
Alternative Aldehydes (e.g., benzaldehyde)Introduce additional steric bulk and aromatic systems for ligand design.
Different Secondary Amines (e.g., piperidine, morpholine)Alter coordination properties, solubility, and biological activity. nih.govtandfonline.com
Post-Synthesis Derivatization Acylation of Phenolic -OHCreate prodrugs or modify solubility.
N-Alkylation of Amino GroupFine-tune ligand steric and electronic properties.

Advanced Ligand Design for Tailored Metal Complex Properties

The inherent chelating ability of the aminomethyl and phenolic hydroxyl groups makes this compound an excellent platform for ligand design. Aminophenol-based ligands are crucial in coordination chemistry, with applications in catalysis and bioinorganic chemistry. derpharmachemica.comiarjset.com

Future research in this area should concentrate on:

Tuning Electronic and Steric Properties: Systematically modifying the ligand backbone to control the properties of the resulting metal complexes. For instance, forming Schiff base derivatives by condensing the aminomethyl group with various aldehydes can create ligands with extended π-systems, influencing the redox potential and spectroscopic properties of the metal center. iarjset.comorientjchem.org

Catalyst Development: Designing ligands to stabilize specific metal oxidation states or create open coordination sites for catalytic applications, such as oxidation reactions or C-H amination. derpharmachemica.com The electron-donating nature of the dimethylamino group can enhance the catalytic activity of the metal center.

Biomimetic Complexes: Creating metal complexes that mimic the active sites of metalloenzymes. The N,O-donor set of this ligand is relevant to various biological systems. derpharmachemica.com

Table 2: Ligand Modification Strategies and Their Impact on Metal Complexes
Ligand ModificationTarget Property of Metal ComplexPotential Application
Introduction of bulky substituents near the coordination siteEnhanced stability; stereoselectivityAsymmetric Catalysis
Formation of Schiff base derivativesTunable redox potentials; altered spectroscopic signaturesElectrocatalysis, Sensors
Attachment of pendant donor groupsIncreased coordination number; stabilization of unusual geometriesSmall Molecule Activation (e.g., O₂, CO₂)
Polymerization of the ligandCreation of heterogeneous catalystsRecyclable Catalytic Systems

Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of this compound and its derivatives, guiding experimental efforts. researchgate.net Methods like Density Functional Theory (DFT) can provide deep insights into molecular structure, electronic properties, and reactivity. researchgate.netnih.gov

Prospective computational research should focus on:

Conformational Analysis: Identifying the most stable conformations of the molecule and its derivatives to understand its binding preferences. researchgate.net

pKa Prediction: Accurately calculating the acidity of the phenolic proton is crucial for understanding its coordination chemistry and biological interactions. researchgate.netnih.gov

Modeling Metal Complexes: Simulating the coordination of the ligand with various metal ions to predict complex geometry, stability, and electronic structure. This can aid in the rational design of catalysts and functional materials. mdpi.comnih.gov

Reaction Mechanism Elucidation: Modeling potential synthetic pathways and catalytic cycles to optimize reaction conditions and understand the role of the ligand in catalysis.

Molecular Docking: Simulating the interaction of these molecules with biological targets, such as enzymes or DNA, to predict binding affinity and mode of action, thereby guiding the design of new therapeutic agents. researchgate.net

Table 3: Application of Computational Methods
Computational MethodResearch ObjectivePredicted Parameter
Density Functional Theory (DFT) Determine electronic structureHOMO/LUMO energies, charge distribution
Predict spectroscopic propertiesIR, UV-Vis, and NMR spectra
Calculate reaction energeticsTransition states, activation energies
Molecular Dynamics (MD) Simulate behavior in solutionSolvation effects, conformational dynamics
Model interactions with biomoleculesBinding free energies, interaction poses
Quantitative Structure-Activity Relationship (QSAR) Correlate structure with bioactivityPredictive models for toxicity or efficacy

Integration into Advanced Functional Materials

The functional groups on this compound make it an ideal monomer or building block for the synthesis of advanced materials. Phenolic compounds are precursors to a wide range of polymers and functional networks.

Future research avenues include:

Conducting Polymers: The oxidative polymerization of aminophenols can yield processable conducting polymers. researchgate.net The specific substitution pattern of this molecule could lead to polymers with unique electronic and thermal properties.

Epoxy Resins: Phenolic Mannich bases, such as the well-known 2,4,6-tris(dimethylaminomethyl)phenol (B167129), are widely used as accelerators and curing agents for epoxy resins. wikipedia.org Derivatives of the title compound could be explored to fine-tune curing times and the final properties of the cured material.

Metal-Phenolic Networks (MPNs): This molecule can serve as a ligand for the self-assembly of MPNs. These materials are gaining attention for their applications in catalysis, separation, and biomedicine due to their stability and high density of active sites. mdpi.com

Nanocomposites: Incorporating the molecule or its polymeric form into nanocomposites could enhance properties like mechanical strength, thermal stability, or conductivity. researchgate.net

Interdisciplinary Research at the Interface of Chemistry and Biology

The structural motifs within this compound are common in biologically active compounds. eurekaselect.comresearchgate.net Phenolic Mannich bases are known to exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties. researchgate.netijpca.orgnih.govnih.gov

Promising interdisciplinary research directions are:

Antimicrobial and Antifungal Agents: Many aminophenol derivatives and their metal complexes show significant antimicrobial activity. iarjset.comnih.gov A systematic investigation into the activity of this compound and its derivatives against a panel of pathogenic bacteria and fungi is warranted.

Anticancer Drug Discovery: The cytotoxicity of Mannich bases against various cancer cell lines is well-documented. tandfonline.comnih.gov Future work could involve synthesizing a library of derivatives and evaluating their efficacy and mechanism of action against different types of cancer.

Enzyme Inhibition: Functionalized phenols can act as inhibitors for various enzymes. For instance, derivatives have been designed as cholinesterase inhibitors for potential Alzheimer's disease treatment. researchgate.net Screening this compound and its analogues against clinically relevant enzymes could lead to new therapeutic leads.

Antioxidant Properties: The phenolic structure suggests potential radical-scavenging and antioxidant activity, a property that is valuable in both therapeutic and materials protection contexts. researchgate.net

Q & A

What are the optimal synthetic routes for 2-(Aminomethyl)-4-(dimethylamino)phenol, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of this compound can be achieved via reductive amination or nitro compound reduction. A common method involves reducing a nitro precursor (e.g., 2-Nitro-4-(dimethylamino)phenol) using sodium borohydride or catalytic hydrogenation with palladium on carbon. Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and catalyst loading (5–10% Pd/C) critically impact yield (60–85%) and purity (>95%). For example, hydrogenation under 30 psi H₂ at 50°C yields higher selectivity for the aminomethyl group compared to borohydride reduction, which may require subsequent purification via column chromatography .

Advanced Methodological Consideration
Optimizing regioselectivity during substitution reactions is challenging due to competing interactions between the dimethylamino and hydroxymethyl groups. Computational modeling (DFT) can predict electron density distribution to guide protecting group strategies (e.g., acetylating the phenol group before amination). LC-MS monitoring of intermediates is recommended to track side reactions like over-reduction or N-methylation .

How does the structural configuration of this compound influence its interaction with neurotransmitter transporters?

Basic Research Focus
The compound’s structural analogs, such as Hordenine (4-[2-(dimethylamino)ethyl]phenol), exhibit affinity for norepinephrine transporters (NET) and serotonin transporters (SERT) due to the dimethylamino group’s basicity and the phenolic ring’s π-π interactions. Radioligand binding assays (e.g., using [³H]-nisoxetine for NET) can quantify competitive inhibition, with IC₅₀ values typically in the micromolar range .

Advanced Mechanistic Analysis
Molecular dynamics simulations reveal that the aminomethyl group’s position enhances steric complementarity with transporter binding pockets. Comparative studies with Levomilnacipran (a dual SERT/NET inhibitor) suggest that this compound may act as a partial agonist. Electrophysiological assays (e.g., patch-clamp on transfected HEK293 cells) can assess ion flux modulation, while mutagenesis studies identify critical transporter residues (e.g., Tyr95 in SERT) for interaction .

What analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?

Basic Research Focus
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment, using a C18 column and acetonitrile/water (70:30) mobile phase. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation, confirmed by NMR to detect oxidation byproducts (e.g., quinone formation). Mass spectrometry (ESI+) validates molecular integrity (expected [M+H]⁺ = 195.2) .

Advanced Methodological Consideration
For trace impurity profiling, UPLC-QTOF-MS with a HILIC column resolves polar degradation products. Kinetic modeling (Arrhenius plots) predicts shelf-life at 25°C, while X-ray crystallography confirms solid-state stability. For biological samples, SPE extraction followed by LC-MS/MS achieves detection limits of 0.1 ng/mL in plasma .

How do modifications to the aminomethyl and dimethylamino groups influence the compound’s pharmacokinetic properties in preclinical models?

Basic Research Focus
Replacing the dimethylamino group with a pyrrolidine moiety increases logP (from 1.2 to 2.1), enhancing blood-brain barrier permeability in rodent models. Pharmacokinetic studies (IV/PO administration in rats) show a 3-fold increase in AUC when the aminomethyl group is acetylated, reducing first-pass metabolism. Plasma protein binding (>90%) is measured via equilibrium dialysis .

Advanced Mechanistic Analysis
Metabolite identification using hepatocyte incubations reveals N-demethylation as the primary metabolic pathway. CYP2D6 inhibition assays (fluorogenic substrates) indicate moderate inhibitory potential (IC₅₀ = 8 µM). PBPK modeling correlates in vitro clearance (human microsomes) with in vivo data, guiding dose adjustments for toxicity studies .

What are the key challenges in elucidating the compound’s mechanism of action in neuroinflammatory pathways?

Advanced Research Focus
Transcriptomic profiling (RNA-seq) of microglial cells treated with this compound shows downregulation of NF-κB and NLRP3 inflammasome markers. However, conflicting data arise in vivo: murine models of neuroinflammation exhibit reduced IL-1β levels (ELISA) but no change in TNF-α, suggesting cell-type-specific effects. CRISPR-Cas9 knockout of adrenergic receptors (e.g., ADRA2A) clarifies receptor-dependent vs. -independent mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.